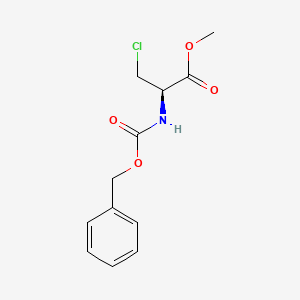

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester” is a chemical compound. Its Chinese name is Z-L-丙氨酸甲酯 and its English name is L-Alanine, N-[(phenylmethoxy)carbonyl]-, methyl ester. It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of carboxylic acids with alcohols . In a study, it was found that the reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .

Molecular Structure Analysis

The structure of similar esters has been confirmed by single crystal X-ray diffraction data . They crystallize in the orthorhombic space group P212121 with unit cell dimensions .

Chemical Reactions Analysis

Esters undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .

Physical And Chemical Properties Analysis

Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Wissenschaftliche Forschungsanwendungen

- Promotion of Methanol Dehydration to Dimethyl Ether (DME) : Methyl carboxylate esters, including the potent methyl n-hexanoate promoter, enhance low-temperature methanol dehydration to DME using zeolite catalysts. Specifically, medium-pore zeolite H-ZSM-5 (MFI) serves as the catalyst in this process. The reaction involves bimolecular interactions between methanol and ester species adsorbed at the catalyst’s active sites, leading to DME formation. In-situ studies reveal that Brønsted acid sites on H-ZSM-5 are rapidly titrated by ester carbonyl group adsorption, further confirming the strong promotion of methyl esters on methanol dehydration to DME .

- Synthesis of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-phenylethyl]amino}acetate : This compound is synthesized via N-alkylation of methyl α-azido glycinate N-benzoylated with methyl 2-amino-phenylacetate. Spectroscopic techniques (1H-NMR, 13C-NMR, MS, and elemental analysis) confirm its structure. In vitro antibacterial screening reveals bactericidal effects against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica) bacteria .

- Amino Acid Derivatives and Peptidomimetics : Amino acid derivatives play a crucial role in medicinal chemistry. They serve as starting points for peptide synthesis and contribute to various therapeutic effects, including antimicrobial properties. The heterocyclic α-amino acid framework is essential in biologically active agents. The synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate falls within this context, providing valuable insights for drug development .

Catalysis and Zeolite Chemistry

Organic Synthesis and Antibacterial Activity

Peptide Chemistry and Pharmacophores

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with enzymes such as thermolysin .

Mode of Action

A related compound, n-benzyloxycarbonyl-l-aspartic acid, has been studied for its interaction with thermolysin . It was found that the reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step . This could provide some insight into the potential mode of action of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester.

Eigenschaften

IUPAC Name |

methyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQXYVMAKOZMV-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676270 |

Source

|

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester | |

CAS RN |

62107-38-4 |

Source

|

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)